Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a heterocyclic compound with a unique structure that includes a thiazole ring
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives can act as peroxisome proliferator-activated receptor agonists, playing an important role in the regulation of central inflammation .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The supramolecular structures of similar compounds were analyzed to understand the effect of variations in functional groups on molecular geometry, conformation, and packing of molecules in the crystalline lattice . This suggests that the compound’s action could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . The compound’s interaction with these enzymes can lead to anti-inflammatory effects. Additionally, it may interact with microbial enzymes, disrupting their normal function and leading to antimicrobial activity.
Cellular Effects
Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound may also affect the expression of genes involved in inflammation and immune response, thereby modulating the body’s defense mechanisms.
Molecular Mechanism
The molecular mechanism of Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiazole ring structure allows it to interact with specific amino acid residues in enzyme active sites, leading to inhibition or activation of the enzyme’s function . This interaction can result in the modulation of various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light, heat, or certain chemicals . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity or sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, including cytotoxicity, organ damage, or disruption of normal physiological processes. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing the overall biochemical balance within cells. Understanding these metabolic pathways is essential for determining the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves the reaction of appropriate thioamides with esters under controlled conditions. One common method involves the cyclization of thioamides with esters in the presence of a base, such as triethylamine, in an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-10(11(14)15-2)17-12(16)13(8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUSTCYNNQYMJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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